molecular formula C27H20ClFN2O4 B4293073 2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B4293073
M. Wt: 490.9 g/mol
InChI Key: OLZDREOHJAIRNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the desired compound in racemic or enantiomerically pure form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted analogs with potential biological activities.

Scientific Research Applications

2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds and can be used to study reaction mechanisms and synthetic methodologies.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: It can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives and chromene analogs. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets 2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart is its unique combination of functional groups and structural features

Properties

IUPAC Name

2-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-7-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20ClFN2O4/c28-20-3-1-4-21(29)19(20)14-34-17-8-6-15(7-9-17)25-18(13-30)27(31)35-24-12-16(11-22(32)26(24)25)23-5-2-10-33-23/h1-10,16,25H,11-12,14,31H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDREOHJAIRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C#N)N)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-Amino-4-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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